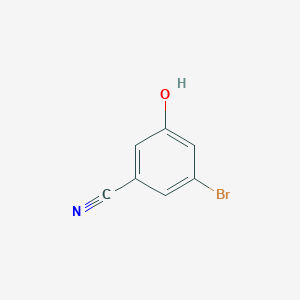

3-Bromo-5-hydroxybenzonitrile

Description

Historical Context and Evolution of Benzonitrile (B105546) Chemistry

The journey of benzonitrile chemistry began in 1844 when Hermann Fehling first reported the synthesis of the parent compound, benzonitrile. wikipedia.orgatamankimya.comatamanchemicals.com Fehling produced this aromatic organic compound through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.com His work was foundational, as he not only deduced its structure but also coined the term "benzonitrile," which subsequently gave its name to the entire class of organic compounds containing a cyano group attached to a benzene (B151609) ring, known as nitriles. wikipedia.orgatamankimya.com

Industrially, benzonitrile is primarily produced via the ammoxidation of toluene (B28343), a reaction involving ammonia (B1221849) and oxygen at high temperatures. wikipedia.orgatamanchemicals.com In a laboratory setting, it can be prepared through methods such as the dehydration of benzamide (B126) or the Rosenmund–von Braun reaction, which involves the use of cuprous cyanide. wikipedia.orgatamanchemicals.com More recently, in 2018, benzonitrile was detected in the interstellar medium, highlighting its presence beyond terrestrial laboratories. wikipedia.orgatamankimya.com

Significance of Substituted Benzonitriles in Organic Synthesis and Medicinal Chemistry

Benzonitrile and its substituted derivatives are of paramount importance in the fields of organic synthesis and medicinal chemistry. rsc.orgrsc.orgacs.org These compounds serve as versatile building blocks and key intermediates for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and advanced functional materials. acs.org The cyano group is a valuable functional handle, readily transformed into other important moieties such as amines, amides, and carboxylic acids.

In medicinal chemistry, substituted benzonitriles are recognized as important pharmacophores. They are often employed as bioisosteric replacements for other functional groups, such as pyridines, to enhance biological activity and metabolic stability. researchgate.netresearchgate.net This strategic substitution has led to the development of potent and selective therapeutic agents. For instance, certain benzonitrile derivatives have shown promise as inhibitors of the kynurenine (B1673888) pathway, a target for immunosuppressant drugs, and as effective weed growth inhibitors. rsc.orgrsc.org Their ability to form coordination complexes with transition metals also makes them useful as synthetic intermediates. wikipedia.orgatamankimya.com

Positioning of 3-Bromo-5-hydroxybenzonitrile (B1289605) within the Halogenated Hydroxybenzonitrile Class

This compound belongs to the specific class of compounds known as halogenated hydroxybenzonitriles (HHBNs). This group is characterized by a benzene ring substituted with at least one hydroxyl group, one cyano group, and one or more halogen atoms. researchgate.netnih.gov

Other members of this class, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), are well-known for their application as herbicides. researchgate.net Recent research has also identified several HHBNs as disinfection byproducts in chlorinated drinking water, raising interest in their environmental occurrence and behavior. researchgate.netnih.gov

This compound, with its distinct substitution pattern of a bromine atom and a hydroxyl group at the 3 and 5 positions of the benzonitrile core, presents a unique electronic and steric profile. This specific arrangement of functional groups dictates its reactivity and potential applications as a chemical intermediate.

Overview of Research Trajectories for this compound

The primary research interest in this compound lies in its utility as a precursor for the synthesis of more elaborate molecules with potential biological activity. Its synthesis is often achieved through the bromination of 5-hydroxybenzonitrile. smolecule.com

A significant application of this compound is as a key intermediate in the multi-step synthesis of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. google.comgoogle.com This more complex molecule has been investigated for its ability to inhibit the transport of uric acid, which is relevant to the study of conditions like gout. google.comgoogle.com The unique combination of the bromo, hydroxyl, and cyano functionalities on the benzonitrile ring provides a versatile platform for further chemical modifications, making it a valuable building block in the design and synthesis of novel compounds for various research applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHJXQLPUIYWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Hydroxybenzonitrile

Retrosynthetic Strategies for 3-Bromo-5-hydroxybenzonitrile (B1289605)

Retrosynthetic analysis of this compound identifies several logical disconnection points, suggesting various forward-synthesis pathways. The primary strategies revolve around the sequence of introducing the three key functional groups onto the benzene (B151609) ring.

C-Br Bond Disconnection: This approach disconnects the bromine atom, leading to the precursor 3-hydroxybenzonitrile. The forward synthesis would then involve a direct bromination of this precursor. However, this strategy's success is contingent on achieving high regioselectivity.

Functional Group Interconversion (FGI): A common strategy involves the interconversion of functional groups. For instance, the hydroxyl group can be retrosynthetically traced back to a more robust methoxy (B1213986) group (-OCH₃). This suggests 3-bromo-5-methoxybenzonitrile (B1292834) as a key intermediate, with the final step being a demethylation reaction. This pathway is often advantageous as the methoxy group can alter the reactivity and directing effects of the ring during earlier steps and is generally stable to many reaction conditions.

C-CN Bond Disconnection: Disconnecting the nitrile group leads to 3-bromo-5-hydroxyphenol or a protected version thereof. The corresponding forward synthesis would require the introduction of the nitrile group, typically via cyanation of an aryl halide or a diazonium salt (Sandmeyer reaction).

These strategies highlight the core challenge in synthesizing this compound: managing the directing effects of the substituents to install the bromine, hydroxyl, and nitrile groups at the desired 1, 3, and 5 positions.

Direct Bromination Approaches to Hydroxybenzonitrile Precursors

The most direct conceptual route to this compound is the electrophilic bromination of 3-hydroxybenzonitrile. This pathway, however, is complicated by issues of regioselectivity.

Electrophilic Aromatic Bromination with Selective Reagents

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. researchgate.netnih.gov Reagents commonly employed for this purpose include molecular bromine (Br₂) often with a Lewis acid catalyst, and N-bromosuccinimide (NBS), which provides a low concentration of electrophilic bromine. nih.govorganic-chemistry.org For activated rings, such as phenols, these reactions can often proceed under mild conditions. In the context of 3-hydroxybenzonitrile, NBS in a polar aprotic solvent like acetonitrile (B52724) is a typical choice for attempting such a transformation. smolecule.com

Regioselectivity Control in Bromination Reactions

The primary obstacle in the direct bromination of 3-hydroxybenzonitrile is controlling the position of the incoming bromine atom. The aromatic ring is substituted with two groups that exert competing directing effects:

The hydroxyl group (-OH) is a strongly activating, ortho, para-director.

The nitrile group (-CN) is a deactivating, meta-director.

In 3-hydroxybenzonitrile, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The position meta to the nitrile group is C5. The hydroxyl group's powerful activating effect dominates, directing the electrophile primarily to its ortho and para positions.

Experimental studies confirm this challenge. The direct bromination of 3-hydroxybenzonitrile using N-bromosuccinimide in acetonitrile results in a mixture of positional isomers, with the desired this compound not being the major product. smolecule.comresearchgate.net The primary products are those where bromination occurs at the positions most activated by the hydroxyl group.

| Product | Position of Bromination | Yield |

|---|---|---|

| 2-Bromo-5-hydroxybenzonitrile (B120245) | C4 (para to -OH) | 73% |

| 2-Bromo-3-hydroxybenzonitrile | C2 (ortho to -OH) | 18% |

This outcome demonstrates that direct bromination is not a regioselective method for preparing this compound due to the overwhelming directing influence of the hydroxyl group.

Multi-step Synthetic Routes from Simpler Aromatic Compounds

Given the poor regioselectivity of direct bromination, multi-step syntheses that carefully control the introduction of each functional group are more effective. A successful reported method involves the demethylation of a methoxy-substituted precursor. chemicalbook.com

Introduction of the Nitrile Group via Cyanation Reactions

The nitrile functional group is a versatile synthetic handle and can be introduced onto an aromatic ring through several established methods. wikipedia.orgnih.gov These reactions are crucial for building the benzonitrile (B105546) core from precursors that may not initially contain a cyano group.

Sandmeyer Reaction: This classic method converts an aniline (B41778) derivative into a benzonitrile. The amine is first treated with a nitrite (B80452) source to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to install the nitrile group. wikipedia.org

Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide using stoichiometric copper(I) cyanide at elevated temperatures. google.com

Palladium-Catalyzed Cyanation: Modern cross-coupling methods utilize palladium catalysts to couple aryl halides or triflates with a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂). wikipedia.orggoogle.com These methods often offer milder conditions and broader functional group tolerance compared to the Rosenmund-von Braun reaction. organic-chemistry.org

| Reaction Name | Substrate | Typical Reagents | Reference |

|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt (from Aniline) | CuCN | wikipedia.org |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN (stoichiometric) | google.com |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Pd Catalyst, KCN or Zn(CN)₂ | wikipedia.orgorganic-chemistry.org |

Incorporation of the Hydroxyl Moiety through Aromatic Functionalization

The final installation of the hydroxyl group is a critical step. While direct hydroxylation of aromatic rings is challenging, a highly effective and common method is the cleavage of an aryl methyl ether. nih.govresearchgate.net

A documented synthesis of this compound utilizes this strategy, starting from 3-bromo-5-methoxybenzonitrile. The methoxy group serves as a protected form of the hydroxyl group. The final step is a demethylation reaction using lithium iodide (LiI) in a high-boiling solvent. This reaction proceeds via nucleophilic attack of the iodide ion on the methyl group, cleaving the ether bond to yield the desired phenol (B47542) in high yield. chemicalbook.com

Reaction Scheme: Synthesis of this compound via Demethylation chemicalbook.com

Reactant: 3-bromo-5-methoxybenzonitrile

Reagents: Lithium Iodide (LiI)

Conditions: Heated in a solvent (e.g., collidine) overnight

Product: this compound

Yield: 89%

This multi-step approach, which strategically uses a methoxy group to protect the hydroxyl functionality and guide substitution before a final deprotection step, effectively overcomes the regioselectivity issues inherent in the direct bromination of 3-hydroxybenzonitrile.

Sequential Halogenation and Hydroxylation Strategies

The synthesis of this compound presents a notable challenge in regioselectivity due to the directing effects of the hydroxyl and nitrile functional groups. Direct bromination of 3-hydroxybenzonitrile is generally not a viable route as the hydroxyl group is an ortho-, para-director, leading to bromination at the 2-, 4-, and 6-positions. mdpi.com Experimental results show that the electrophilic aromatic bromination of 3-hydroxybenzonitrile yields primarily 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile, with only a minor amount of the 4-bromo isomer. mdpi.com

To achieve the desired 1,3,5-substitution pattern, sequential strategies are employed. One effective method involves starting with a precursor where the directing groups guide the incoming substituents to the correct positions. A documented synthesis begins with 3-bromo-5-methoxybenzonitrile. chemicalbook.com In this precursor, the methoxy group can be readily converted to a hydroxyl group. This is achieved through demethylation, for instance, by heating the compound with lithium iodide in a solvent like anhydrous collidine. chemicalbook.com Following the reaction, an acidic workup yields the final product, this compound, in high yield. chemicalbook.com

Another potential sequential approach is the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This strategy would typically start with an appropriately substituted aniline, such as 3-amino-5-bromobenzonitrile. The amino group is first converted to a diazonium salt using nitrous acid at low temperatures. mnstate.edu This diazonium salt can then be subjected to hydroxylation, often using copper(I) oxide in the presence of a copper(II) salt, to introduce the hydroxyl group at the desired position, thus forming this compound. wikipedia.orglscollege.ac.in The success of this route is contingent on the availability and synthesis of the starting aniline.

Synthetic Transformations Utilizing this compound as a Starting Material

The presence of three distinct functional sites—the bromine atom, the hydroxyl group, and the nitrile group—makes this compound a valuable and versatile starting material for the synthesis of more complex molecules. Each of these sites can be selectively targeted to build advanced molecular architectures.

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions allow for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid introduces new aryl or vinyl groups.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond with a terminal alkyne. researchgate.net

Heck Coupling: An alkene can be coupled to the aromatic ring at the position of the bromine atom.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds, introducing amine functionalities.

These coupling reactions are pivotal in medicinal chemistry and materials science for creating diverse libraries of compounds from a common precursor. nih.gov

The phenolic hydroxyl group is reactive and can be easily modified. Standard organic transformations can be applied to alter the properties of the molecule.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl side chains.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. These esters can serve as important intermediates or as prodrugs in pharmaceutical applications.

The nitrile group is a versatile functional handle that can be transformed into several other important chemical moieties. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, which opens up further derivatization possibilities through amide or ester formation. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents can lead to the formation of an aldehyde.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent hydrolysis of the intermediate imine yields a ketone. libretexts.org

| Reactive Site | Reaction Type | Typical Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Ar'-B(OH)₂, Pd catalyst, Base | Biaryl |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Aryl-alkyne |

| Hydroxyl | Etherification | R-X, Base | Ether (O-R) |

| Hydroxyl | Esterification | R-COCl or (RCO)₂O, Base | Ester (O-CO-R) |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄ then H₂O | Primary Amine |

| Nitrile | Grignard Reaction | R-MgBr then H₃O⁺ | Ketone |

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis is central to both the efficient synthesis of this compound and its subsequent transformations. For the synthesis of the parent compound, regioselective bromination could potentially be controlled by shape-selective catalysts like zeolites, which can favor para-substitution. mdpi.com

In the derivatization of this compound, palladium-based catalysts are indispensable for the cross-coupling reactions mentioned previously (e.g., Suzuki, Heck, Sonogashira). nih.govyoutube.com The choice of palladium source and, crucially, the ancillary ligands (e.g., phosphines) can be tailored to optimize reaction yields and functional group tolerance.

Phase-transfer catalysts are also valuable, particularly for reactions involving the hydroxyl group, such as etherification. These catalysts facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide, increasing reaction rates and efficiency.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives aims to minimize environmental impact. ijpsjournal.com

Atom Economy: Catalytic reactions are inherently greener than stoichiometric ones as they maximize the incorporation of reactant atoms into the final product, generating less waste. wjpmr.com

Use of Safer Solvents: Efforts are ongoing to replace hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rsc.orgrsc.org Ionic liquids can sometimes serve multiple roles as a solvent, catalyst, and phase-separation agent, simplifying the process. researchgate.net

Energy Efficiency: Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. ijpsjournal.com

Process Intensification: Designing multi-step syntheses to occur in a single pot ("one-pot synthesis") reduces the need for intermediate purification steps, which saves on solvents, materials, and energy.

Use of Safer Reagents: Developing solid, non-hazardous brominating reagents can avoid the handling difficulties and dangers associated with using elemental bromine. google.com

By integrating these principles, the chemical industry can develop more sustainable and efficient routes for the production of valuable chemical intermediates like this compound. wjpmr.com

Chemical Reactivity and Transformational Pathways of 3 Bromo 5 Hydroxybenzonitrile

Reactivity of the Nitrile Group in 3-Bromo-5-hydroxybenzonitrile (B1289605)

The cyano group (-C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic. This allows for a range of nucleophilic additions and hydrolysis reactions, transforming the nitrile into other valuable functional groups.

Nucleophilic Additions to the Cyano Moiety

The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles, including organometallic reagents and hydrides. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. masterorganicchemistry.com This provides a pathway to introduce a new carbon-carbon bond and a carbonyl functionality.

Similarly, reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through the nucleophilic addition of hydride ions, ultimately converting the nitrile to a primary amine, 3-bromo-5-(aminomethyl)phenol, after an aqueous workup. chemistrysteps.comlibretexts.org

Table 1: Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent Example | Intermediate | Final Product |

|---|---|---|---|

| Carbon Nucleophile | Grignard Reagent (R-MgBr) | Imine Anion | Ketone |

Hydrolysis and Amidation Reactions of the Nitrile

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. pressbooks.publumenlearning.com The complete hydrolysis, typically requiring heating in an aqueous acidic or basic solution, converts the nitrile into a carboxyl group, yielding 3-bromo-5-hydroxybenzoic acid. lumenlearning.com This transformation is significant for accessing the corresponding benzoic acid derivatives.

Partial hydrolysis under controlled conditions can lead to the formation of the corresponding amide, 3-bromo-5-hydroxybenzamide. This reaction involves the addition of water to the nitrile, followed by tautomerization. lumenlearning.com

Table 2: Hydrolysis and Amidation of the Nitrile Group

| Reaction | Conditions | Product |

|---|---|---|

| Full Hydrolysis | Acidic or Basic, Heat | 3-Bromo-5-hydroxybenzoic acid |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) in this compound is acidic and can act as a nucleophile, making it a site for alkylation, acylation, and oxidative reactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into an ether through O-alkylation, a classic example being the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. nih.gov

O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. researchgate.net These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Table 3: O-Alkylation and O-Acylation Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Ether |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Ester |

Oxidative Transformations of the Hydroxyl Functionality

Phenolic compounds can undergo oxidative coupling reactions in the presence of oxidizing agents. researchgate.netunirioja.es These reactions can lead to the formation of dimers or polymers through the coupling of phenoxy radicals. The specific products formed depend on the oxidant used and the reaction conditions. While specific examples for this compound are not prevalent in the literature, the general reactivity of phenols suggests that such transformations are possible.

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The position of the bromo group, meta to both the hydroxyl and nitrile groups, influences its reactivity in these transformations.

Prominent among these are the Suzuki-Miyaura coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures. For example, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative. nih.govbeilstein-journals.orglibretexts.orgresearchgate.net Similarly, a Sonogashira coupling would introduce an alkynyl substituent. libretexts.orgorganic-chemistry.orgrsc.org The Buchwald-Hartwig amination allows for the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Substituent

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Biaryl/Substituted Benzene (B151609) |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-bromine bond in this compound serves as a key handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the product. libretexts.org For this compound, this provides a direct route to novel biphenyl derivatives. The reaction's tolerance for various functional groups makes it suitable for this multi-substituted compound, often requiring only protection of the phenolic hydroxyl group depending on the base used. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-hydroxy-3-phenylbenzonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene (B28343)/EtOH | 5-hydroxy-3-(4-methoxyphenyl)benzonitrile |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 5-hydroxy-3-(thiophen-2-yl)benzonitrile |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This pathway allows for the introduction of alkynyl moieties onto the benzonitrile (B105546) scaffold, leading to the synthesis of arylalkynes.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 5-hydroxy-3-(phenylethynyl)benzonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 5-hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile (B52724) | 3-(3-hydroxyprop-1-yn-1-yl)-5-hydroxybenzonitrile |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to palladium(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. nih.gov This reaction enables the vinylation of the this compound ring.

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-5-hydroxy-3-styrylbenzonitrile |

| Butyl acrylate | Pd(PPh₃)₄ | NaOAc | NMP | (E)-butyl 3-(3-cyano-5-hydroxyphenyl)acrylate |

| 4-Vinylpyridine | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | (E)-5-hydroxy-3-(2-(pyridin-4-yl)vinyl)benzonitrile |

Nucleophilic Aromatic Substitution with Activated Bromine

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a nucleophile. The success of this reaction typically depends on the electronic activation of the aromatic ring. wikipedia.org The standard SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org

This mechanism is most efficient when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. masterorganicchemistry.com In this compound, the strongly electron-withdrawing nitrile group (-CN) is positioned meta to the bromine atom. This placement is less effective for stabilizing the Meisenheimer complex through resonance. masterorganicchemistry.com Consequently, the bromine atom is not strongly activated towards a classical SNAr addition-elimination reaction, and forcing conditions (high temperature and pressure) would likely be required.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur in the presence of a very strong base, such as sodium amide (NaNH₂). This mechanism involves the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the product.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Benzonitrile Ring

Beyond reactions at the bromine site, the aromatic ring of this compound can itself undergo substitution reactions. The regiochemical outcome is dictated by the combined directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The directing effects of the three substituents must be considered:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density by resonance. organicchemistrytutor.com

Bromo (-Br): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance. libretexts.org

Nitrile (-CN): A strongly deactivating, meta-directing group due to both inductive and resonance electron withdrawal. fiveable.me

The powerful activating and directing effect of the hydroxyl group is expected to dominate. youtube.com Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the -OH group, which are C2, C4, and C6.

Attack at C2: Directed ortho to -OH and ortho to -Br.

Attack at C4: Directed para to -OH and ortho to -CN.

Attack at C6: Directed ortho to -OH and meta to both -Br and -CN.

Considering steric hindrance and the strong activation by the hydroxyl group, electrophilic substitution is most likely to occur at the C2, C4, and C6 positions, with the precise distribution depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (of Hydrogen): The direct replacement of an aromatic hydrogen atom by a nucleophile is generally unfavorable. However, in highly electron-deficient aromatic systems, reactions like Vicarious Nucleophilic Substitution (VNS) can occur. Given the presence of the powerful electron-withdrawing nitrile group, it is conceivable that under specific conditions with suitable nucleophiles, a VNS reaction could take place at a position activated by the -CN group.

Selectivity Control in Parallel Functionalization Reactions

The presence of three distinct functional groups (-OH, -Br, -CN) on this compound presents a challenge and an opportunity for selective functionalization. Achieving chemoselectivity—reacting one functional group while leaving the others intact—is crucial for the controlled synthesis of complex derivatives. nih.gov

Several strategies can be employed to control selectivity:

Protection of Functional Groups: The phenolic hydroxyl group is acidic and can interfere with many reactions, particularly those employing strong bases or organometallic reagents. It can be temporarily converted into a less reactive ether (e.g., methyl, benzyl) or silyl (B83357) ether group. This protecting group can be removed later in the synthetic sequence. For instance, protection of the -OH group would be a standard first step before performing a Grignard reaction or certain cross-couplings.

Catalyst and Ligand Control: In metal-catalyzed cross-coupling, the choice of catalyst and ligand can influence which functional group reacts. researchgate.net While the C-Br bond is the primary site for palladium-catalyzed coupling, careful selection of reaction conditions can prevent undesired side reactions involving the other groups.

Reagent Selection: The choice of reagents and their stoichiometry is fundamental. For example, O-alkylation of the hydroxyl group can be achieved using a mild base and an alkyl halide without affecting the C-Br or -CN groups. Conversely, hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions that leave the C-Br bond intact.

By strategically combining these approaches, chemists can selectively manipulate each functional site on the this compound core, enabling the synthesis of a diverse array of polysubstituted aromatic compounds. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the complete chemical structure of 3-Bromo-5-hydroxybenzonitrile (B1289605) can be elucidated.

The ¹H NMR spectrum of this compound reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, and one signal for the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing cyano (-CN) and bromo (-Br) groups, and the electron-donating hydroxyl (-OH) group.

The protons on the aromatic ring exhibit specific splitting patterns due to spin-spin coupling with their neighbors. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the relative positions of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.55 | t | 1.5 |

| H-4 | 7.35 | t | 1.5 |

| H-6 | 7.20 | t | 1.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.

The triplet multiplicity observed for all three aromatic protons (H-2, H-4, and H-6) with a small coupling constant of approximately 1.5 Hz is characteristic of meta-coupling. This confirms the 1,3,5-substitution pattern on the benzene ring. The singlet for the hydroxyl proton indicates that it is not coupled to any neighboring protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the spectrum of this compound, six distinct signals are expected: five for the aromatic carbons and one for the cyano carbon. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 114.5 |

| C-2 | 128.0 |

| C-3 | 123.0 |

| C-4 | 126.5 |

| C-5 | 157.0 |

| C-6 | 120.0 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

The carbon attached to the hydroxyl group (C-5) is expected to be the most deshielded and thus appear at the lowest field (highest ppm value) due to the electronegativity of the oxygen atom. Conversely, the carbon attached to the bromine atom (C-3) will also be deshielded. The carbon of the cyano group (-CN) typically appears in a distinct region of the spectrum.

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. In the case of this compound, the COSY spectrum would show cross-peaks between the meta-coupled aromatic protons (H-2, H-4, and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of the signals for the protonated aromatic carbons (C-2, C-4, and C-6) by correlating their respective proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the protons H-2 and H-6 would show correlations to the cyano carbon (C≡N) and the carbon bearing the bromine atom (C-3). The aromatic protons would also show correlations to the carbon bearing the hydroxyl group (C-5).

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₄BrNO), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 196.9476 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the elemental formula of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

|---|---|---|---|

| [M+H]⁺ | 197.9552 | 197.9550 | C₇H₅BrNO |

Note: The measured m/z values are hypothetical and serve as an example of typical HRMS data.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable insights into the structure of the molecule.

For this compound, the fragmentation in the mass spectrometer would likely proceed through several characteristic pathways. Common fragmentation events for aromatic compounds include the loss of small neutral molecules.

A plausible fragmentation pathway could involve the initial loss of a hydrogen cyanide (HCN) molecule from the molecular ion, a common fragmentation for benzonitriles. Another potential fragmentation is the loss of a bromine radical (Br•), followed by further rearrangements and fragmentation of the resulting radical cation. The loss of carbon monoxide (CO) from the phenolic ring is also a possibility.

By analyzing the m/z values of the fragment ions, a detailed fragmentation pathway can be proposed, further corroborating the structure of this compound.

Table 4: Potential MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 197/199 | 170/172 | HCN |

| 197/199 | 118 | Br |

Note: This table presents a hypothetical fragmentation pattern for illustrative purposes.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic and crystallographic characterization of this compound. The specific experimental data required to populate the requested sections—including Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography—are not present in the public domain for this specific chemical compound.

Detailed crystallographic and spectroscopic studies have been published for other isomers, such as 3-bromo-2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile. However, the structural and electronic properties of these related compounds are distinct and cannot be used to accurately describe this compound.

To generate the requested article, access to dedicated research performing the following analyses on this compound would be necessary:

Infrared (IR) and Raman Spectroscopy: To identify and assign the fundamental vibrational modes of the molecule, including the characteristic stretching and bending frequencies of the O-H, C≡N, C-Br, and aromatic C-H and C-C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties, identify the principal chromophores within the molecule, and analyze the π → π* and n → π* electronic transitions.

X-ray Crystallography: To resolve the three-dimensional solid-state structure, which would provide definitive data on:

Crystal Packing and Unit Cell Parameters: The precise arrangement of molecules in the crystal lattice and the dimensions of the repeating unit cell.

Intermolecular Interactions: The specific hydrogen bonding network (e.g., involving the hydroxyl and nitrile groups) and any π-stacking interactions between aromatic rings.

Conformational Analysis: The molecule's preferred geometry in the solid state and any potential conformational disorder.

Without these foundational experimental results, any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Hydroxybenzonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

The foundation of a computational study on 3-bromo-5-hydroxybenzonitrile (B1289605) would involve geometry optimization and electronic structure calculation using methods like Density Functional Theory (DFT). DFT is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. nih.gov Functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for accurate predictions of molecular geometries and energies. nih.govnih.gov

The optimization process seeks the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. nih.gov This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Predicted Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT calculation and is not from a published study on this specific molecule.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C-Br | C3 | ~1.90 Å |

| Bond Length | C-O | C5 | ~1.36 Å |

| Bond Length | C≡N | C1 | ~1.15 Å |

| Bond Angle | C4-C5-O | - | ~118° |

| Bond Angle | C2-C3-Br | - | ~119° |

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ripublication.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted benzonitriles, the distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded: red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue).

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). acs.orgacs.org This is particularly useful for assigning signals in complex spectra and for confirming molecular structures.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the optimized geometry. These calculations yield a set of harmonic frequencies corresponding to the fundamental modes of vibration. dergipark.org.tr Characteristic peaks, such as the O-H stretch, the C≡N stretch of the nitrile group (typically around 2200-2250 cm⁻¹), and various C-H and C-C aromatic ring vibrations, can be predicted and compared with experimental Fourier-Transform Infrared (FT-IR) spectra. masterorganicchemistry.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. semanticscholar.org This analysis predicts the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations also identify the nature of the electronic transitions, such as π→π* transitions common in aromatic systems.

Reaction Pathway and Mechanism Elucidation via Transition State Calculations

Computational chemistry can map out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and, most importantly, the transition states. masterorganicchemistry.com A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. fiveable.me

Regioselectivity Predictions in Aromatic Substitution

The synthesis of this compound itself involves directing substituents to specific positions on an aromatic ring. The hydroxyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. Computational methods can quantify this directing effect.

By modeling the transition states for substitution at different positions on a precursor molecule (e.g., bromination of 3-hydroxyphenol), the activation energies for forming different isomers can be compared. youtube.com The pathway with the lowest activation energy is the most kinetically favorable, thus predicting the major regioisomer. researchgate.net This analysis provides a theoretical basis for the observed regioselectivity in electrophilic aromatic substitution reactions. imist.ma

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method for understanding the dynamic nature of molecules at an atomic level. rsc.org For a relatively rigid molecule like this compound, MD simulations can provide valuable insights into its conformational preferences and its interactions with solvent molecules, which govern its macroscopic properties.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a force field, such as the General Amber Force Field (GAFF), would be assigned to describe the intra- and intermolecular forces. nih.gov The molecule would then be placed in a simulation box filled with a chosen solvent, for instance, water, to study its behavior in an aqueous environment. The system would be subjected to energy minimization to remove any unfavorable contacts, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production run would be performed to collect data for analysis.

Conformational Sampling: Although this compound does not have a large number of rotatable bonds, the orientation of the hydroxyl group's hydrogen atom is a key conformational variable. MD simulations can sample the rotational landscape of the hydroxyl group, providing information on the most stable orientations and the energy barriers between them. This is crucial for understanding its hydrogen bonding capabilities.

Solution Behavior: In a polar solvent like water, MD simulations can reveal the intricate details of solute-solvent interactions. The simulations would likely show the formation of hydrogen bonds between the hydroxyl and nitrile groups of this compound and the surrounding water molecules. The bromine atom, being electronegative, would also influence the local solvent structure. Analysis of radial distribution functions (RDFs) from the simulation trajectory would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, an RDF analysis for the hydrogen of the hydroxyl group and the oxygen of water would reveal the strength and distance of hydrogen bonding.

The aggregation behavior of this compound in solution can also be investigated. Simulations of multiple solute molecules can show whether they tend to self-associate. nih.govrsc.org This process is driven by a balance of forces, including van der Waals interactions between the aromatic rings and polar interactions. The orientation of molecules within any clusters, such as T-shaped or parallel-displaced stacking of the benzene (B151609) rings, can be characterized. rsc.org

Below is a hypothetical data table summarizing potential findings from an MD simulation of this compound in water.

| Simulation Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | 1 solute molecule, ~2000 water molecules |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Potential Key Findings | |

| Hydroxyl Group H-Bonding (solute-solvent) | Average of 2 hydrogen bonds with water |

| Nitrile Group H-Bonding (solute-solvent) | Average of 1 hydrogen bond with water |

| First Solvation Shell Radius (around center of mass) | ~5.2 Å |

| Self-Aggregation Propensity (at 0.1 M) | Low, indicating good solvation |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in the rational design of new molecules with desired characteristics, as they can predict the activity or properties of yet-to-be-synthesized compounds.

For derivatives of this compound, a QSAR/QSPR study would begin with the creation of a dataset of molecules with known activities or properties. These derivatives could be generated by modifying the substituents on the benzene ring. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Examples of descriptors that would be relevant for derivatives of this compound include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are particularly important for understanding reactivity.

Steric descriptors: Like molecular volume and surface area, which are related to how the molecule fits into a binding site.

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a molecule will distribute itself in biological systems.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov This model takes the form of an equation that relates the descriptors to the activity or property of interest. The predictive power of the model is then validated using a separate set of compounds (the test set) that were not used in the model's development.

For example, a QSAR model could be developed to predict the herbicidal activity of a series of this compound derivatives. The resulting model might show that activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. Such a model would provide valuable guidance for the design of more potent herbicides. Similarly, a QSPR model could be developed to predict a key physicochemical property like solubility.

Below is a hypothetical data table illustrating the components of a QSAR study for a series of hypothetical this compound derivatives.

| Compound ID | Substituent at C2 | LogP (Descriptor) | Molecular Volume (Descriptor, ų) | Observed Biological Activity (IC₅₀, µM) | Predicted Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| BHB-01 | -H | 2.5 | 150 | 10.5 | 10.2 |

| BHB-02 | -CH₃ | 3.0 | 165 | 8.2 | 8.5 |

| BHB-03 | -Cl | 3.2 | 160 | 7.5 | 7.8 |

| BHB-04 | -OCH₃ | 2.4 | 170 | 12.1 | 11.8 |

| BHB-05 | -CF₃ | 3.8 | 180 | 5.1 | 5.4 |

A hypothetical QSAR equation derived from such data might look like:

log(1/IC₅₀) = 0.8 * LogP - 0.02 * Molecular_Volume + 1.5

This equation would suggest that increasing hydrophobicity (LogP) and decreasing molecular size would lead to higher biological activity.

Applications of 3 Bromo 5 Hydroxybenzonitrile in Advanced Chemical Synthesis and Materials Science

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups on the aromatic ring of 3-bromo-5-hydroxybenzonitrile (B1289605) makes it a highly sought-after intermediate in organic synthesis. The hydroxyl group can be readily converted into an ether or ester, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This multi-faceted reactivity allows for the sequential and controlled introduction of various substituents, paving the way for the construction of intricate molecular frameworks.

Precursor for Pharmacologically Relevant Heterocycles

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these structures form the core of a vast number of pharmaceuticals. This compound serves as a key starting material in the synthesis of various pharmacologically active heterocycles, particularly those with potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

The bromo-pyrimidine scaffold, for instance, is a known pharmacophore in a number of tyrosine kinase inhibitors. arabjchem.orged.ac.uk The synthesis of such molecules can be envisaged starting from this compound. The hydroxyl group can be used to introduce diversity, while the bromine atom can participate in cross-coupling reactions to build the desired heterocyclic core. For example, a Buchwald-Hartwig amination reaction could be employed to couple the benzonitrile (B105546) derivative with an appropriate amino-pyrimidine, followed by further functionalization to yield the target kinase inhibitor. arabjchem.org The nitrile group can also be a precursor to other functional groups that are essential for biological activity.

| Reaction Type | Functional Group Transformation | Potential Heterocyclic Core |

| Buchwald-Hartwig Amination | C-Br to C-N | Pyrimidine, Pyridine |

| Suzuki Coupling | C-Br to C-C | Biaryl-linked heterocycles |

| Nitrile Hydrolysis | -CN to -COOH | Carboxy-substituted heterocycles |

| Nitrile Reduction | -CN to -CH2NH2 | Aminoethyl-substituted heterocycles |

Building Block for Natural Product Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. However, their complex structures often pose significant challenges for total synthesis and subsequent medicinal chemistry efforts. The use of versatile building blocks like this compound can facilitate the synthesis of simplified analogs of natural products that retain the key pharmacophoric features while being more synthetically accessible.

While direct examples of the use of this compound in the synthesis of specific natural product analogs are not extensively documented in publicly available literature, its potential is evident. Many marine natural products, for instance, feature brominated and hydroxylated aromatic moieties. researchgate.net The structure of this compound provides a ready-made scaffold that can be elaborated to mimic portions of these complex natural products. For example, the synthesis of analogs of bromotyrosine-derived marine natural products could potentially utilize this compound as a starting point, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. researchgate.net

Development in Materials Chemistry

The unique electronic and structural features of this compound also make it an attractive candidate for applications in materials science. The interplay between the electron-withdrawing nitrile group, the electron-donating hydroxyl group, and the polarizable bromine atom can impart interesting optical and electronic properties to materials derived from this compound.

Synthesis of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are at the heart of a range of emerging technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure and solid-state packing of the organic semiconductor materials.

Benzonitrile derivatives have been investigated as components of organic semiconductors due to their electronic properties. tohoku.ac.jp The presence of the electron-withdrawing nitrile group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is beneficial for electron transport. The hydroxyl and bromo substituents on this compound offer opportunities for further functionalization to tune the electronic properties and influence the intermolecular interactions that govern charge transport in the solid state. For example, the hydroxyl group could be used to attach solubilizing alkyl chains or to form hydrogen bonds that can promote ordered molecular packing. The bromine atom can be used in cross-coupling reactions to extend the π-conjugated system, a key strategy for designing high-performance organic semiconductors.

| Functional Group | Potential Role in Organic Semiconductors |

| Nitrile (-CN) | Electron-withdrawing, lowers LUMO, facilitates electron transport |

| Hydroxyl (-OH) | Site for functionalization (e.g., adding solubilizing groups), promotes hydrogen bonding and ordered packing |

| Bromo (-Br) | Handle for extending π-conjugation via cross-coupling reactions |

Monomer in Polymer Synthesis for Functional Materials

The trifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers. Each of its functional groups can participate in different types of polymerization reactions. For example, the hydroxyl group can undergo esterification or etherification reactions to form polyesters or polyethers. The bromine atom can be utilized in polycondensation reactions, such as Suzuki or Heck polycoupling, to create conjugated polymers.

Furthermore, the nitrile group can either be retained as a functional pendant group in the polymer chain, imparting polarity and specific interactions, or it can be transformed post-polymerization to introduce other functionalities. The combination of these reactive sites allows for the design of polymers with tailored properties, such as high thermal stability, specific solubility, or interesting optical and electronic characteristics. For instance, a Friedel-Crafts polycondensation reaction could potentially involve a derivative of this compound to produce high-molecular-weight linear polymers. nsf.gov

Surface Modification and Coating Applications

The ability to modify the surface properties of materials is crucial for a wide range of applications, from biocompatible medical implants to anti-fouling coatings. The reactive functional groups of this compound make it a candidate for use in surface modification and the creation of functional coatings.

Investigations into the Biological Interface of 3 Bromo 5 Hydroxybenzonitrile and Its Derivatives

Enzyme Inhibition Mechanisms and Kinetics

Detailed studies on the specific enzyme inhibition mechanisms and kinetics of 3-Bromo-5-hydroxybenzonitrile (B1289605) are not extensively available in the current scientific literature. However, the broader class of benzonitrile (B105546) derivatives has been investigated for their potential as enzyme inhibitors. Research into related brominated phenolic compounds suggests that they can interact with various enzymes, but specific kinetic data for this compound is yet to be established.

In Vitro Enzymatic Assays for Target Identification and Validation

The identification and validation of enzyme targets for novel compounds like this compound and its derivatives would typically involve a range of in vitro enzymatic assays. These assays are crucial for determining the inhibitory potential of a compound against a panel of purified enzymes. Standard methodologies include spectrophotometric, fluorometric, or luminescent assays that measure the rate of an enzymatic reaction in the presence and absence of the test compound. For instance, assays for enzymes like tyrosinase, a key enzyme in melanin (B1238610) synthesis, have been used to evaluate other brominated compounds. A novel synthetic tyrosinase inhibitor, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), was evaluated for its inhibitory activity against mushroom tyrosinase using L-tyrosine and L-DOPA as substrates nih.gov. While these methods are standard, their specific application to this compound has not been reported.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme-inhibitor interactions is fundamental to characterizing the mechanism of inhibition. Such analyses determine key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Methodologies for these analyses are well-established and involve measuring enzyme activity at various substrate and inhibitor concentrations. The resulting data is then fitted to kinetic models, such as the Michaelis-Menten equation, to elucidate the nature of the interaction. While these are standard procedures in enzymology, specific kinetic studies detailing the interaction of this compound with any particular enzyme are not currently available in published research.

Ligand-Receptor Binding Studies

Information regarding the direct binding of this compound to biological receptors is scarce. Ligand-receptor binding studies are essential to determine the affinity and specificity of a compound for its biological targets.

Assessment of Binding Affinities to Biological Targets

The assessment of binding affinities is a critical step in drug discovery and molecular pharmacology. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to quantify the binding affinity (often expressed as the dissociation constant, Kd) of a ligand to its receptor. Despite the availability of these techniques, there is no published data on the binding affinities of this compound or its close derivatives to any specific biological targets.

Investigation of Specific Protein Interactions

Investigating the specific interactions between a small molecule and a protein provides insights into its mechanism of action at a molecular level. Methods like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking can reveal the precise binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Such detailed interaction studies for this compound have not yet been reported.

Cellular Pathway Modulation and Mechanistic Insights

While direct studies on this compound are limited, research on a structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), provides valuable insights into the potential cellular pathways that might be modulated by such brominated phenols. It is important to note that while structurally related, the findings for BDB may not be directly extrapolated to this compound.

Research has shown that phenolic compounds, in general, can modulate a variety of inflammation-associated signaling pathways. These include the nuclear factor (NF)-κB, activator protein (AP)-1, peroxisome proliferator-activated receptor (PPAR), and nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factors, as well as mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway nih.govresearchgate.net.

Studies on BDB have specifically highlighted its role in activating the Nrf2-mediated pathway. BDB was found to increase the production of reduced glutathione, a key cellular antioxidant, by activating Nrf2 and promoting its translocation into the nucleus nih.govdissertationtopic.net. This activation was associated with the phosphorylation of upstream signaling proteins, including extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) nih.govdissertationtopic.net. The activation of the Nrf2 pathway by BDB establishes cellular protection against oxidative stress nih.govdissertationtopic.net. Furthermore, BDB has been shown to mitigate the damaging effects of particulate matter (PM2.5) on skin cells by reducing reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage mdpi.com. It also inhibited the mitogen-activated protein kinase (MAPK) signaling pathway and activator protein 1 (AP-1) activated by PM2.5 mdpi.com.

These findings for a related compound suggest that this compound could potentially interact with and modulate similar cellular signaling pathways involved in oxidative stress and inflammation. However, dedicated mechanistic studies are required to confirm this hypothesis and to elucidate the specific cellular effects of this compound.

Analysis of Cellular Response and Signaling Pathways

Research into bromophenols, a class of compounds to which this compound belongs, has revealed significant interactions with cellular signaling pathways, particularly those related to oxidative stress and inflammation. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. liberty.edumdpi.com Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response. mdpi.com Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of a wide array of cytoprotective genes. mdpi.com

Studies on related bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have demonstrated the ability to activate the Nrf2 pathway. nih.gov This activation leads to an upregulation of downstream antioxidant enzymes. The activation of Nrf2 by natural compounds is considered a promising strategy for neuroprotection and mitigating cellular damage. mdpi.comnih.gov While direct evidence for this compound is not yet available, its structural similarity to other Nrf2-activating bromophenols suggests it may exert its effects through similar mechanisms.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway is another critical cellular cascade that can be modulated by bromophenol compounds. The MAPK pathway is involved in regulating a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. mdpi.com For instance, BDB has been shown to inhibit the MAPK signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in tissue degradation. nih.gov This modulation of the MAPK pathway by a structurally related bromophenol suggests a potential mechanism by which this compound and its derivatives could influence cellular responses to inflammatory stimuli.

Table 1: Cellular Signaling Pathways Potentially Modulated by this compound and its Derivatives (Based on Related Compounds)

| Signaling Pathway | Potential Effect | Implicated in | Reference Compounds |

| Nrf2 | Activation | Antioxidant defense, Cytoprotection | 3-bromo-4,5-dihydroxybenzaldehyde |

| MAPK | Inhibition | Inflammation, Cell Proliferation | 3-bromo-4,5-dihydroxybenzaldehyde |

| NF-κB | Inhibition | Inflammation | Bromophenols |

Mechanistic Studies of Antioxidant Activity

The antioxidant properties of bromophenols are a significant area of investigation. mdpi.com The presence of hydroxyl (-OH) groups and bromine atoms on the aromatic ring are key determinants of their antioxidant capacity. mdpi.com Mechanistic studies, often employing density functional theory (DFT), have elucidated how these compounds scavenge free radicals. acs.org

In lipid environments, the formal hydrogen transfer mechanism is considered the primary pathway for the antiradical activity of bromophenols. acs.org The position of the bromine atoms can influence this activity, especially in phenols with a single hydroxyl group. acs.org In aqueous environments, the deprotonated form of bromophenols plays a crucial role in radical scavenging. acs.org

Table 2: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description | Environment | Key Structural Features |

| Formal Hydrogen Transfer | Donation of a hydrogen atom to a free radical. | Lipid | Hydroxyl group, Bromine atom position |

| Radical Scavenging (Deprotonated form) | Neutralization of free radicals by the phenolate (B1203915) ion. | Aqueous | Hydroxyl group |

| Metal Chelation | Sequestration of pro-oxidant metal ions. | Aqueous | Catechol-like moieties (in some derivatives) |

Computational Molecular Docking and Dynamics for Biological Target Prediction and Interaction Analysis

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics serve as powerful tools for predicting the potential biological targets of compounds like this compound. nih.govscispace.com These in silico techniques allow for the rapid screening of a compound against a vast library of protein structures to identify potential binding partners. nih.govbiorxiv.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. cosmosscholars.comd-nb.info For instance, docking studies on bromo-substituted hydroxyxanthones have been used to investigate their potential as protein tyrosine kinase inhibitors. ikm.org.my Similarly, derivatives of 5-bromoindole-2-carboxylic acid have been docked into the active site of VEGFR tyrosine kinase to predict their binding energies and interaction modes. d-nb.info

Table 3: Computational Approaches for Target Prediction of this compound

| Computational Method | Purpose | Information Gained |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Binding energy, hydrogen bond interactions, hydrophobic interactions, potential biological targets. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-protein complex, conformational changes, dynamic interactions. |

| In Silico Target Prediction | Screens a compound against a database of known biological targets. | A ranked list of potential protein targets based on chemical structure similarity. |

Analytical Method Development for 3 Bromo 5 Hydroxybenzonitrile

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of 3-Bromo-5-hydroxybenzonitrile (B1289605), enabling both the assessment of its purity and its separation from related impurities or isomers. The development of robust chromatographic methods is essential for quality control and for monitoring the progress of chemical reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. The optimization of an HPLC method is critical for achieving adequate separation from potential impurities, such as positional isomers (e.g., 3-Bromo-4-hydroxybenzonitrile) or reaction byproducts.

A common approach for a compound like this compound is reverse-phase (RP) HPLC. Method development would typically start with a standard C18 column. The optimization process involves adjusting several key parameters to achieve the desired resolution and peak shape.